4,5-dihydro-1,5-diphenyl-1h-1,2,3-triazole

Description

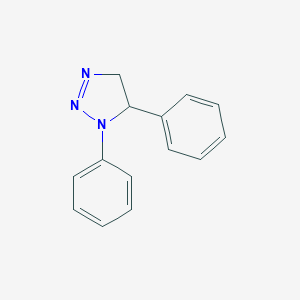

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-diphenyl-4,5-dihydrotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-3-7-12(8-4-1)14-11-15-16-17(14)13-9-5-2-6-10-13/h1-10,14H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXXZJVKGCPEGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80908979 | |

| Record name | 1,5-Diphenyl-4,5-dihydro-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10445-22-4 | |

| Record name | delta(sup 2)-1,2,3-Triazoline, 1,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010445224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diphenyl-4,5-dihydro-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Investigations of 4,5 Dihydro 1,5 Diphenyl 1h 1,2,3 Triazole

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common choice for calculating the properties of organic compounds due to its balance of accuracy and computational cost. A typical DFT study involves a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation.

Geometry Optimization and Assessment of Conformational Landscapes

The first step in a computational study is geometry optimization. This process calculates the lowest energy arrangement of atoms in the molecule, providing its most stable three-dimensional structure. For a flexible molecule like 4,5-dihydro-1,5-diphenyl-1H-1,2,3-triazole, which has rotatable bonds associated with its two phenyl rings, a conformational analysis would be necessary. This involves exploring the potential energy surface to identify different stable conformers (isomers that differ by rotation around single bonds) and determining their relative energies to find the global minimum. nih.govnih.gov

Prediction of Vibrational Frequencies and Correlation with Experimental IR Spectra

Once the geometry is optimized, theoretical vibrational frequencies can be calculated. These calculations predict the frequencies at which the molecule will absorb infrared radiation, corresponding to specific bond stretches, bends, and twists. researchgate.net The predicted spectrum is often scaled by a known factor to better match experimental data. Comparing the computed infrared (IR) spectrum to an experimentally measured one is a standard method for confirming the structure of a synthesized compound and for the detailed assignment of its spectral bands. ajchem-a.com

Calculation of NMR Chemical Shifts (e.g., GIAO method) and Comparison with Experimental Data

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors. nih.govmdpi.comresearchgate.net These theoretical values can be converted into chemical shifts (¹H and ¹³C) and then compared directly with experimental NMR data. researchgate.net This comparison serves as a powerful tool for structural elucidation, helping to assign the signals in the experimental spectrum to specific atoms within the molecule and confirming the predicted conformation.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Their Energy Gaps

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netajchem-a.comresearchgate.net A smaller gap generally implies higher reactivity. Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack.

Mapping of Molecular Electrostatic Potentials (MEP) and Charge Distribution (e.g., Mulliken Population Analysis)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.netresearchgate.net It uses a color scale to show regions of negative electrostatic potential (typically red), which are rich in electrons and prone to electrophilic attack, and regions of positive electrostatic potential (typically blue), which are electron-poor and susceptible to nucleophilic attack. orientjchem.orgmalayajournal.orgnih.gov This provides insight into a molecule's reactive sites and intermolecular interactions. Charge distribution can also be quantified using methods like Mulliken population analysis, which assigns a partial charge to each atom in the molecule.

Determination of Chemical Reactivity Descriptors (e.g., Global Hardness, Global Softness, Electrophilicity Index)

Global Hardness (η) measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap.

Global Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These descriptors are valuable for comparing the reactivity of different compounds and understanding their behavior in chemical reactions.

Molecular Dynamics (MD) Simulations for Exploring Dynamic Behavior in Solution

A review of available scientific literature indicates a lack of specific MD simulation studies focused solely on this compound. While MD simulations have been applied to other triazole derivatives, particularly in the context of their interactions with biological systems or materials science, detailed findings regarding the dynamic behavior of this specific dihydro-triazole in solution are not extensively documented in published research.

Theoretical Studies on Reaction Mechanisms, Transition States, and Reaction Pathways for Dihydro-1,2,3-Triazole Formation and Transformation

The primary route for synthesizing this compound is through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, between phenyl azide (B81097) and styrene (B11656). Theoretical studies using DFT have been extensively employed to elucidate the mechanism of such reactions. mdpi.comresearchgate.net These investigations focus on the energetics of the reaction pathway, the structure of the transition state, and the factors determining the reaction's regioselectivity.

The reaction is concerted, meaning the two new single bonds are formed in a single step through a cyclic transition state. researchgate.net However, the bond formations may be asynchronous, with one bond beginning to form before the other. DFT calculations are used to map the potential energy surface of the reaction, identifying the lowest energy pathway from reactants to products.

Key Findings from DFT Studies on Phenyl Azide Cycloadditions:

Mechanism: The reaction between an azide and an alkene proceeds through a concerted, asynchronous mechanism. researchgate.netnih.gov DFT calculations help to locate the transition state (TS) connecting the reactants (phenyl azide + styrene) to the product (this compound).

Activation Energy: The energy barrier, or activation energy (ΔG‡), for the cycloaddition is a critical parameter determining the reaction rate. Calculations for the reaction of phenyl azide with various alkenes show that the electronic nature of the substituents on both reactants influences this barrier. researchgate.net Electron-withdrawing groups on the azide can affect the energy levels of its frontier molecular orbitals (HOMO and LUMO), influencing reactivity. researchgate.net

Regioselectivity: The cycloaddition of phenyl azide and styrene can theoretically yield two different regioisomers: the 1,5-diphenyl derivative or the 1,4-diphenyl derivative. Experimental results predominantly show the formation of the 1,5-disubstituted product. DFT calculations can explain this preference by comparing the activation energies of the two competing pathways. The transition state leading to the 1,5-isomer is typically found to be lower in energy, making it the kinetically favored product. mdpi.com This selectivity is often explained by analyzing the orbital coefficients of the HOMO of the alkene and the LUMO of the azide.

Below is a representative data table summarizing typical energy values calculated using DFT for the [3+2] cycloaddition of phenyl azide with an alkene, illustrating the concepts.

| Parameter | Pathway to 1,5-isomer | Pathway to 1,4-isomer | Unit |

|---|---|---|---|

| Activation Energy (ΔG‡) | 25.8 | 28.2 | kcal/mol |

| Reaction Energy (ΔG_rxn) | -30.5 | -27.9 | kcal/mol |

Note: The values in this table are illustrative examples based on typical DFT studies of similar reactions and are not from a study on the specific reaction of phenyl azide with styrene.

In Silico Prediction of Conformational Preferences and Tautomerism

In silico methods are used to predict the most stable three-dimensional arrangements (conformations) of a molecule and to evaluate the relative stability of its different isomers, including tautomers.

Regarding tautomerism, the 4,5-dihydro-1H-1,2,3-triazole ring system does not exhibit the common proton-transfer tautomerism seen in its aromatic 1H- and 2H-1,2,3-triazole counterparts. nih.gov The saturated nature of the C4-C5 bond prevents the migration of a proton between nitrogen atoms that would lead to a stable tautomeric form.

Chemical Reactivity and Derivatization Strategies for the 4,5 Dihydro 1,5 Diphenyl 1h 1,2,3 Triazole Scaffold

Reactions Involving the Phenyl Substituents

The two phenyl rings attached to the triazoline core at the N1 and C5 positions are amenable to a variety of functionalization reactions common to aromatic systems.

The phenyl groups of 4,5-dihydro-1,5-diphenyl-1H-1,2,3-triazole can undergo electrophilic aromatic substitution (EAS) reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. makingmolecules.comuci.edu The triazoline ring acts as a substituent on each phenyl ring, influencing the reaction rate and the position of the incoming electrophile.

The N1-triazolinyl substituent is generally considered to be electron-withdrawing and deactivating due to the inductive effect of the adjacent nitrogen atoms. This deactivation directs incoming electrophiles primarily to the meta position. Conversely, the C5-triazolinyl substituent's effect is less straightforward but is also likely to be deactivating, directing substitution to the meta and, to a lesser extent, para positions. Steric hindrance from the bulky heterocyclic ring can also influence the regioselectivity, particularly for substitution at the ortho positions. nih.gov

Standard conditions for these reactions can be employed. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation typically requires a Lewis acid catalyst such as FeBr₃ for bromination. youtube.commasterorganicchemistry.com

| Reaction | Reagents | Typical Conditions | Predicted Major Product(s) on N1-Phenyl Ring | Predicted Major Product(s) on C5-Phenyl Ring |

| Nitration | HNO₃, H₂SO₄ | 0-25 °C | 1-(3-Nitrophenyl)-5-phenyl-triazoline | 1-Phenyl-5-(3-nitrophenyl)-triazoline |

| Bromination | Br₂, FeBr₃ | Room Temp. | 1-(3-Bromophenyl)-5-phenyl-triazoline | 1-Phenyl-5-(3-bromophenyl)-triazoline |

| Sulfonation | Fuming H₂SO₄ (SO₃) | Heat | 3-(5-Phenyl-4,5-dihydro-1,2,3-triazol-1-yl)benzenesulfonic acid | 3-(1-Phenyl-4,5-dihydro-1,2,3-triazol-5-yl)benzenesulfonic acid |

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification. mdpi.com To utilize this chemistry, a halogen atom (typically Br or I) must be present on one or both of the phenyl rings of the triazoline scaffold. Such precursors can be synthesized by starting with a halogen-substituted phenyl azide (B81097) or a halogen-substituted styrene (B11656) in the initial cycloaddition reaction.

Once the halo-substituted this compound is obtained, it can be subjected to various cross-coupling reactions. The Suzuki-Miyaura coupling, for example, involves the reaction of the aryl halide with an organoboron compound (like a phenylboronic acid) in the presence of a palladium catalyst and a base. nih.govmdpi.com This allows for the introduction of new aryl, heteroaryl, or alkyl groups onto the phenyl rings.

The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.comyoutube.com

Example Reaction: Suzuki-Miyaura Coupling

A hypothetical Suzuki-Miyaura coupling of a bromo-substituted derivative could proceed as follows:

Substrate: 1-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-1,2,3-triazole

Coupling Partner: Arylboronic acid (Ar-B(OH)₂)

Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand

Base: Na₂CO₃, K₂CO₃, or Cs₂CO₃

Solvent: Toluene/Water, Dioxane/Water, or DMF

Product: 1-(4-Arylphenyl)-5-phenyl-4,5-dihydro-1H-1,2,3-triazole

This strategy offers a versatile method for creating a library of complex derivatives by varying the coupling partner, enabling extensive structure-activity relationship studies.

Ring Transformations and Rearrangements of the Dihydro-1,2,3-Triazole System

The dihydro-1,2,3-triazole system is susceptible to various transformations, primarily driven by thermal or photochemical energy, which can overcome the activation barrier for ring cleavage or rearrangement. A common reaction for triazolines is the extrusion of molecular nitrogen (N₂). This denitrogenation process typically leads to the formation of aziridines or imines, depending on the substitution pattern and reaction conditions. While specific studies on the this compound are not extensively detailed in the literature, the general reactivity patterns of related triazoles provide insight into its potential transformations.

Thermal and Photochemical Decomposition: The application of heat or light can induce the cleavage of the N-N bonds within the triazoline ring. acs.org Photochemical decomposition of 1H-1,2,3-triazole derivatives is a known method to generate reactive intermediates. acs.org For the dihydro system, this often results in the loss of N₂, a thermodynamically favorable process, to yield a diradical intermediate that can subsequently cyclize to form a three-membered aziridine ring or undergo hydrogen migration to form an enamine or imine.

Dimroth Rearrangement: A notable rearrangement reaction for some 1,2,3-triazole derivatives is the Dimroth rearrangement, discovered by Otto Dimroth in 1909. wikipedia.org This process typically occurs in 1,2,3-triazoles bearing an amino or imino group at the C5 position and involves the exchange of an endocyclic and an exocyclic nitrogen atom. wikipedia.orgnih.gov The reaction proceeds through a ring-opening step to a diazo intermediate, followed by rotation and ring-closure. wikipedia.org While this rearrangement is most commonly observed in aromatic 1-substituted-4-imino-1,2,3-triazoles, its principles highlight the dynamic nature of the triazole core under certain conditions, particularly at elevated temperatures. nih.govnih.gov The propensity for such rearrangements is strongly influenced by the electronic and steric nature of the substituents on the ring. nih.gov

Table 1: Potential Ring Transformation Products of Dihydro-1,2,3-Triazoles This table is based on generalized reactivity and not on specific experimental results for this compound.

| Reaction Type | Conditions | Potential Product(s) | General Mechanism |

|---|---|---|---|

| Denitrogenation | Thermal (Δ) or Photochemical (hν) | Aziridines, Imines | Extrusion of N₂ molecule followed by ring closure or rearrangement. |

| Dimroth Rearrangement | Thermal (Δ), often in solvents like pyridine | Isomeric Triazole | Ring-opening to a diazo intermediate, followed by C-C bond rotation and ring closure. (More common for imino-substituted triazoles). wikipedia.org |

Formation of Fused Heterocyclic Systems Containing the 4,5-dihydro-1,2,3-Triazole Moiety

The 1,2,3-triazole ring is a valuable building block in the synthesis of fused heterocyclic systems due to its stability and the possibility of introducing functional groups at various positions. nih.gov These fused systems often exhibit unique chemical properties and biological activities. The general strategy does not typically involve starting with a pre-formed dihydrotriazole ring like this compound, but rather constructing the triazole ring as part of the cyclization process to form the bicyclic or polycyclic system.

Common synthetic routes to 1,2,3-triazole-fused heterocycles include:

Cyclization of functionalized triazoles: A prevalent method involves starting with a 1,2,3-triazole core bearing reactive functional groups, such as diamino or dicarbonyl moieties. For example, reacting 1,2,3-triazole dicarbonyl compounds with hydrazine hydrate is a common pathway to synthesize 1H-1,2,3-triazolo[4,5-d]pyridazines. nih.gov

Intramolecular Cycloaddition: Another approach is the intramolecular cycloaddition of a molecule containing both an azide and an alkyne functionality, which can lead to the formation of complex fused triazole systems.

Condensation Reactions: The condensation of 4,5-diamino-1,2,3-triazoles with 1,2-dicarbonyl compounds is a key step in producing 1H-1,2,3-triazolo[4,5-b]pyrazines. nih.gov Similarly, novel fused systems like 2H-thiazolo[4,5-d] nih.govrsc.orgnih.govtriazole have been developed, showcasing the versatility of the triazole core in creating new chemical entities. nih.gov

For the this compound scaffold to be a direct precursor for such fused systems, it would require prior functionalization. For instance, the introduction of reactive groups onto the phenyl rings could pave the way for subsequent intramolecular cyclization reactions, thereby fusing a new ring onto the existing scaffold.

Table 2: Examples of Synthesized 1,2,3-Triazole-Fused Heterocyclic Systems

| Fused System | General Precursors | Synthetic Strategy | Reference |

|---|---|---|---|

| 1H-1,2,3-Triazolo[4,5-b]pyrazines | 4,5-diamino-1,2,3-triazole and a 1,2-dicarbonyl compound | Condensation reaction | nih.gov |

| 1H-1,2,3-Triazolo[4,5-d]pyridazines | 1,2,3-triazole dicarbonyl species and hydrazine hydrate | Condensation followed by cyclization | nih.gov |

| nih.govrsc.orgnih.govTriazolo[1,5-a]quinoxalinone | Triazole diester ortho to a nitro group | Intramolecular reductive cyclization | nih.gov |

| 2H-Thiazolo[4,5-d] nih.govrsc.orgnih.govtriazole | Functionalized thiazole and azide precursors | Multi-step synthesis involving ring formation | nih.gov |

Potential as Precursors for N-Heterocyclic Carbenes (NHCs) or Related Ligands in Organometallic Chemistry and Catalysis

N-Heterocyclic Carbenes (NHCs) are a class of persistent carbenes that have become indispensable as ligands in organometallic chemistry and as organocatalysts. wikipedia.org While initially dominated by imidazole- and imidazoline-based systems, the family of NHCs has expanded to include ligands derived from various heterocyclic precursors, including 1,2,3-triazoles.

The 1,2,3-triazole scaffold can be converted into 1,2,3-triazol-5-ylidene ligands, which are classified as mesoionic carbenes (MICs). These ligands are known for their strong σ-donating properties, which can be even more pronounced than those of classical NHCs. researchgate.net The typical synthetic route to a triazolylidene from a triazole involves:

N-alkylation/N-arylation: The neutral triazole ring is quaternized by reacting it with an alkyl or aryl halide. This step forms a triazolium salt. researchgate.net

Deprotonation: The resulting triazolium salt is treated with a strong base to remove the proton from the C5 position, yielding the neutral mesoionic carbene. researchgate.net

For the this compound scaffold, the pathway to an NHC would likely first involve an oxidation or dehydrogenation step to form the aromatic 1,5-diphenyl-1H-1,2,3-triazole. This aromatic precursor could then be N-alkylated at the N3 position, followed by deprotonation at C5 to generate the target carbene. The potential of dihydrotriazole systems as carbene precursors is supported by research on related heterocycles; for instance, 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene has been synthesized and used as an anionic bidentate ligand for platinum(II). researchgate.net

Triazole-based ligands and their corresponding mesoionic carbenes have been successfully coordinated with a variety of transition metals, including iridium, ruthenium, palladium, gold, and silver, creating complexes used in catalysis and as luminescent materials. nih.gov

Table 3: Metal Complexes with Triazole-Derived Ligands

| Ligand Type | Metal Center | Application/Complex Type | Reference |

|---|---|---|---|

| 4-Phenyl-1,2,3-triazole | Iridium(III) | Cationic cyclometalated emissive complexes | nih.gov |

| 1,3-Dimethyl-4-phenyl-1H-1,2,3-triazol-5-ylidene (MIC) | Iridium(III) | Cationic cyclometalated emissive complexes | nih.gov |

| 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene | Platinum(II), Ruthenium(II/III) | Anionic bidentate ligand complexes | researchgate.net |

| 1H-1,2,3-Triazole-4,5-dithiolate | Titanium(IV), Nickel(II), Palladium(II) | Dithiolate complexes | rsc.org |

| 3,5-di(2-pyridyl)-1,2,4-triazoles | Various transition metals | Bi- and multinuclear systems | researchgate.net |

Advanced Research Perspectives and Future Directions in 4,5 Dihydro 1,2,3 Triazole Chemistry

Development of Green Chemistry Approaches for Sustainable Synthesis of 4,5-dihydro-1,2,3-triazole Derivatives

The synthesis of 1,2,3-triazole derivatives has been revolutionized by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. rsc.orgrsc.org These approaches are increasingly being adapted for the synthesis of 4,5-dihydro-1,2,3-triazoles. Key strategies include the use of eco-friendly solvents, energy-efficient reaction conditions, and recyclable catalysts. rsc.org

Water, being non-toxic and economical, is an ideal green solvent for these syntheses. rsc.org Methodologies have been developed that utilize water as the reaction medium, often assisted by surfactants to enhance the solubility of organic reactants. rsc.org Other green solvents, such as ionic liquids, are also gaining traction due to their low vapor pressure and recyclability. rsc.org

Energy-efficient techniques like microwave (MWI) and ultrasound-assisted synthesis have proven highly effective. nih.govnih.gov Microwave irradiation, for instance, can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. nih.govnih.gov One-pot syntheses, where multiple reaction steps are carried out in the same vessel, further enhance the sustainability of the process by reducing the need for intermediate purification steps and minimizing solvent waste. acs.org

The development of heterogeneous and recyclable catalysts is another cornerstone of green synthesis. For example, copper(II) immobilized on a magnetic γ-Fe₂O₃@TiO₂ core has been used as a magnetically recyclable catalyst for the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles in an aqueous environment. rsc.org This approach avoids the need to isolate potentially hazardous organic azide (B81097) intermediates. rsc.org

| Green Chemistry Approach | Key Features | Example Condition | Advantages | Reference |

|---|---|---|---|---|

| Aqueous Media | Use of water as a solvent. | CuSO₄·5H₂O/Sodium Ascorbate in H₂O | Non-toxic, inexpensive, environmentally benign. | rsc.orgtandfonline.com |

| Microwave Irradiation (MWI) | Energy-efficient heating. | Solvent-free heterocyclization of thiosemicarbazides. | Drastically reduced reaction times (minutes vs. hours), often higher yields. | nih.govnih.gov |

| Ultrasound Assistance | Use of sonic waves to promote the reaction. | Huisgen cycloaddition at room temperature. | Improved yields and shorter reaction times compared to classical heating. | nih.gov |

| Recyclable Catalysts | Immobilized catalysts that can be recovered and reused. | Magnetically separable copper catalysts (e.g., γ-Fe₂O₃@TiO₂-Cu(II)). | Reduces catalyst waste and cost, simplifies purification. | rsc.org |

| Visible-Light Photocatalysis | Use of light as an energy source with a photocatalyst. | Rhodamine 6G as an organic photocatalyst in ethanol. | Metal-free, mild reaction conditions, low energy consumption. | acs.org |

Exploration of Novel and Under-investigated Chemical Transformations of the Dihydro-1,2,3-Triazole Core

While the synthesis of the 1,2,3-triazole ring is well-established, research into the subsequent transformations of the core, particularly the dihydro variant, is an expanding frontier. A significant area of interest is the denitrogenative transformation of NH-1,2,3-triazoles, which can serve as versatile building blocks for other nitrogen-containing compounds. rsc.org

These transformations typically involve the in situ activation of the triazole ring, for example, by N-acylation with acyl halides or triflic anhydride. rsc.org This activation renders the ring susceptible to cleavage, leading to the extrusion of dinitrogen (N₂) and the formation of reactive intermediates like vinyl cations. These intermediates can then undergo a variety of subsequent reactions, including cyclizations or capture by nucleophiles, to afford diverse molecular scaffolds. rsc.org

For instance, the cleavage of NH-1,2,3-triazoles with acyl chlorides at elevated temperatures can produce β-enamido halides, which are valuable synthetic intermediates. rsc.org In another example, reaction with triphosgene (B27547) generates carbamoyl (B1232498) chloride intermediates, which can be trapped by various nucleophiles to synthesize N-alkenyl carbamates, ureas, and thiocarbamates. rsc.org These denitrogenative pathways open up new synthetic routes from readily available triazoles to other important classes of compounds that are otherwise difficult to access. rsc.org

| Transformation Type | Reagents/Conditions | Intermediate | Product Class | Reference |

|---|---|---|---|---|

| Denitrogenative Ring Cleavage | Acyl Halides (e.g., Benzoyl Chloride), Heat | N-Acyl-1,2,3-triazole | β-Enamido Halides | rsc.org |

| Denitrogenative Rearrangement | Triflic Anhydride, Base, Rh(II) catalyst, Alkene | N-Triflyl-1,2,3-triazole | 2,3-Dihydropyrroles | rsc.org |

| Reaction with Triphosgene | Triphosgene, followed by a nucleophile (e.g., alcohol, amine) | N-Alkenyl Carbamoyl Chloride | N-Alkenyl Carbamates, Ureas, Thiocarbamates | rsc.org |

| Acid-Catalyzed Cleavage | Acyl Chlorides, Triflic Acid | Vinyl Cation | Cyclic Enaminones | rsc.org |

Integration of High-Throughput Synthesis and Screening with Computational Design for Library Generation

The demand for large collections of diverse molecules for drug discovery and materials science has spurred the integration of high-throughput synthesis, automated screening, and computational design. This combination allows for the rapid generation and evaluation of extensive libraries of 4,5-dihydro-1,2,3-triazole derivatives.

High-throughput synthesis often employs automated platforms and continuous flow reactors to perform numerous reactions in parallel. nih.govresearchgate.net For example, a library of 96 distinct triazole derivatives was successfully synthesized using an automated system with a solid-phase supported copper catalyst. nih.gov This methodology utilized a diverse set of alkynes and azides, demonstrating the robustness of the click chemistry approach for library generation with average yields often exceeding 85%. nih.gov

Computational design plays a crucial role in the initial stages of library development. acs.org Molecular docking, a key computational method, is used to predict the binding affinities and modes of potential ligands with biological macromolecules, such as enzymes or receptors. acs.org This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources. Density Functional Theory (DFT) calculations are also employed to understand the electronic structure and reactivity of the triazole derivatives, further guiding the design of new molecules with desired properties. acs.org

| Component | Technique/Methodology | Purpose | Example Application | Reference |

|---|---|---|---|---|

| Computational Design | Molecular Docking | Predict binding modes and affinities of ligands to target proteins. | Designing potential anticancer agents by screening virtual triazole libraries. | acs.org |

| Computational Design | Density Functional Theory (DFT) | Calculate electronic properties, geometries, and reactivity. | Understanding the structure-activity relationships of triazole derivatives. | acs.org |

| High-Throughput Synthesis | Automated Parallel Synthesis | Rapidly generate large libraries of compounds. | Synthesis of a 96-member triazole library using a solid-supported copper catalyst. | nih.gov |

| High-Throughput Synthesis | Continuous Flow Reactors | Enable rapid optimization and production with integrated purification. | High-temperature cyclization to yield 1,2,4-triazole (B32235) libraries. | researchgate.net |

Investigation of 4,5-dihydro-1,2,3-triazoles in Materials Science (e.g., as building blocks for polymers, optoelectronic materials, or supramolecular assemblies)

The unique structural and electronic properties of the 1,2,3-triazole ring make it an attractive building block for advanced materials. lifechemicals.com Its strong dipole moment, ability to form hydrogen bonds, and capacity to coordinate with metal ions allow for the construction of complex and functional architectures such as polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies. nih.govnih.gov

In polymer science, 1,2,3-triazoles are used as stable linking units to create sequence-defined oligomers and polymers. rsc.org Their facile synthesis via click chemistry allows for precise control over the polymer structure. lifechemicals.com These triazole-containing polymers have applications as photostabilizing agents and whitening agents for thermoplastic resins. lifechemicals.com

The coordination capabilities of 1,2,3-triazole derivatives are exploited in the synthesis of MOFs and coordination polymers. nih.gov For example, pyridine- and pyrazole-supported 1,2,3-triazoles have been used as ligands to construct 2D and 3D frameworks with copper(I) iodide. nih.govresearchgate.net These materials can exhibit interesting properties such as photoluminescence, making them candidates for applications in sensors, optoelectronics, and photocatalysis. nih.govmdpi.com The triazole ring acts as a node or a linker, directing the self-assembly of metal ions into ordered, porous structures. researchgate.net

| Material Type | Role of Triazole | Example Structure | Potential Application | Reference |

|---|---|---|---|---|

| Coordination Polymers | Ligand/Building Block | Copper(I) iodide frameworks with pyridine-supported 1,2,3-triazole ligands. | Photoluminescent materials, sensors. | nih.govresearchgate.net |

| Sequence-Defined Polymers | Linker Unit | Oligomers constructed using iterative click chemistry. | Data storage, advanced functional materials. | rsc.org |

| Conjugated Porous Polymers | Acceptor Unit | Polymers based on 1,4-bis(3,5-di(thiophen-2-yl)phenyl)-1H-1,2,3-triazole. | Photocatalysis for organic transformations. | mdpi.com |

| Polymer Additives | Functional Moiety | Triazole derivatives blended into bulk polymers. | Photostabilizing agents, corrosion inhibitors. | lifechemicals.com |

Advancements in Spectroscopic and Crystallographic Techniques for Enhanced Structural Resolution

The unambiguous determination of the molecular structure of novel 4,5-dihydro-1,2,3-triazole derivatives is fundamental to understanding their chemical properties and biological activity. Modern spectroscopic and crystallographic techniques provide the necessary tools for this detailed structural characterization.

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of a new compound. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the elucidation of the compound's connectivity and constitution. acs.orgmdpi.com For instance, in the ¹H NMR spectra of 1,4-disubstituted 1,2,3-triazoles, the proton on the triazole ring typically appears as a characteristic singlet, confirming the ring's formation. mdpi.com

Fourier-transform infrared (FTIR) spectroscopy is valuable for identifying the functional groups present in the molecule. mdpi.com The disappearance of characteristic bands for starting materials, such as the alkyne C≡C stretch, and the appearance of new bands can confirm the success of a reaction. nih.govacs.org

For absolute structural confirmation in three dimensions, single-crystal X-ray crystallography is the gold standard. mdpi.comnih.gov This technique provides precise information on bond lengths, bond angles, and the stereochemistry of chiral centers. mdpi.com The resulting 3D structure also reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state. mdpi.com

| Technique | Information Obtained | Characteristic Finding for Triazoles | Reference |

|---|---|---|---|

| ¹H NMR Spectroscopy | Proton environment, connectivity, and stereochemistry. | Appearance of a singlet proton for the C5-H of the triazole ring. Disappearance of alkyne proton signals. | acs.orgmdpi.commdpi.com |

| ¹³C NMR Spectroscopy | Carbon skeleton and functional groups. | Characteristic chemical shifts for the two carbon atoms within the triazole ring. | acs.orgmdpi.com |

| FTIR Spectroscopy | Presence or absence of specific functional groups. | Disappearance of the alkyne (C≡C) and azide (N₃) stretching bands from starting materials. | nih.govmdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental formula. | Confirmation of the expected molecular formula for the synthesized triazole. | mdpi.com |

| Single-Crystal X-ray Crystallography | 3D molecular structure, bond lengths, angles, and intermolecular forces. | Unambiguous confirmation of the 1,4- or 1,5-regioisomerism and absolute configuration of stereocenters. | mdpi.comnih.gov |

Q & A

Q. What are the common synthetic routes for 4,5-dihydro-1,5-diphenyl-1H-1,2,3-triazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cycloaddition or condensation reactions. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for constructing 1,2,3-triazoles. Refluxing substituted hydrazides with aldehydes in polar solvents (e.g., DMSO or ethanol) under acidic catalysis (e.g., glacial acetic acid) yields triazole derivatives. Optimization involves adjusting reaction time (e.g., 4–18 hours), solvent choice, and stoichiometric ratios to improve yields (e.g., 65% yield reported for similar triazoles) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : and NMR identify substituent positions and dihydro regions. For example, aromatic protons in the phenyl groups appear as multiplets at δ 6.5–7.5 ppm, while dihydro protons resonate as singlets or triplets near δ 3.5–4.5 ppm .

- X-ray crystallography : SHELX software is widely used for structure refinement. High-resolution data (e.g., twinned crystals) require robust algorithms for accurate bond-length and angle determination .

- HRMS : Validates molecular weight and fragmentation patterns .

Q. How are biological activities of 1,2,3-triazoles typically screened in preclinical research?

Triazoles are evaluated for antimicrobial, anticancer, or anti-inflammatory properties using assays like MTT (cell viability), LDH (cytotoxicity), and oxidative stress markers (TAC/TOS). Functionalization of the triazole core with electron-withdrawing/donating groups (e.g., nitro, methoxy) enhances bioactivity. Dose-response curves and IC values are critical for assessing potency .

Advanced Research Questions

Q. How can regioselectivity challenges in 1,2,3-triazole synthesis be addressed?

Regioselectivity in cycloaddition reactions is controlled by catalysts. Copper(I) catalysts favor 1,4-disubstituted triazoles, while ruthenium-based systems yield 1,5-isomers. For dihydrotriazoles, steric effects from phenyl substituents may influence product distribution. Computational modeling (e.g., DFT) can predict regiochemical outcomes .

Q. What strategies resolve contradictions in spectral data interpretation for dihydrotriazoles?

Discrepancies in NMR assignments (e.g., overlapping dihydro signals) are resolved via 2D techniques (COSY, HSQC) or deuterated solvent comparisons. Conflicting mass spectrometry peaks may arise from in-source fragmentation; tandem MS/MS or alternative ionization methods (e.g., MALDI) clarify molecular ions .

Q. What crystallographic challenges arise when analyzing this compound, and how are they mitigated?

Partial saturation in the triazole ring reduces planarity, complicating phase determination. SHELXD/SHELXE are used for experimental phasing of non-centrosymmetric crystals. Twinning or low-resolution data require iterative refinement and validation via R-factor convergence (e.g., R < 0.05) .

Q. How can structure-activity relationships (SARs) be designed to enhance the compound’s therapeutic potential?

- Functional group variation : Introduce halogen (e.g., Cl, F) or nitro groups at phenyl rings to modulate electronic effects and binding affinity .

- Hybrid pharmacophores : Link triazole cores to pyrazole or thiazole moieties via click chemistry to exploit synergistic effects .

- In silico docking : Use molecular dynamics to predict interactions with biological targets (e.g., kinases, microbial enzymes) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Triazole Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.